molecular formula C16H14FN5OS B2438198 N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226438-15-8

N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2438198
CAS No.: 1226438-15-8
M. Wt: 343.38
InChI Key: PRJLQLMSXKBOSS-UHFFFAOYSA-N
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Description

“N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorinated phenyl group, a pyrimidinylamino group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved through the condensation of a suitable α-haloketone with thiourea.

    Introduction of the pyrimidinylamino group: This step involves the nucleophilic substitution of a halogenated pyrimidine with an amine.

    Coupling with the fluorinated phenyl group: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and enzyme functions.

    Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide” would depend on its specific molecular targets. Typically, such compounds may act by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.

    Modulating receptor function: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Disrupting protein-protein interactions: Binding to specific protein interfaces and preventing their interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
  • N-(3-fluoro-4-methylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
  • N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)oxazol-4-yl)acetamide

Uniqueness

“N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide” is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the fluorine atom can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c1-10-3-4-11(7-13(10)17)20-14(23)8-12-9-24-16(21-12)22-15-18-5-2-6-19-15/h2-7,9H,8H2,1H3,(H,20,23)(H,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJLQLMSXKBOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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